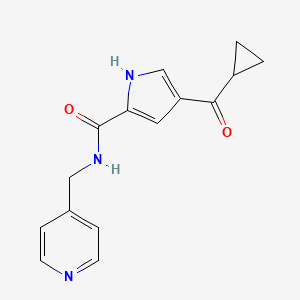

4-(cyclopropylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Overview

Description

The compound “4-(cyclopropylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a cyclopropylcarbonyl group at the 4-position and a pyridinylmethyl group at the N-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached cyclopropylcarbonyl and pyridinylmethyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a critical role in the pharmacological profiles of pyrrolidine derivatives, including piracetam analogs. The design, synthesis, and biological activity exploration of enantiomerically pure compounds demonstrate the importance of stereochemical configuration on their biological properties. Such studies underline the necessity for drug substance purification to enhance efficacy by selecting the most effective stereoisomer (Veinberg et al., 2015).

Synthesis of Heterocyclic Compounds

Enaminoketones and enaminothiones serve as versatile synthetic intermediates for the creation of various heterocyclic compounds, including pyridine, pyrimidine, and pyrrole derivatives. These compounds are pivotal in the synthesis of heterocycles and natural products, highlighting the enantioselective preparation of highly functionalized compounds as central to synthetic chemistry (Negri et al., 2004).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds emphasizes the utility of such catalysts in creating bioavailable and synthetically applicable molecular structures. This review encapsulates the synthetic pathways employed for the development of substituted pyrano[2,3-d]pyrimidine derivatives, indicating the broad applicability of hybrid catalysts in medicinal and pharmaceutical industries (Parmar et al., 2023).

Supramolecular Capsules

The self-assembly of supramolecular capsules derived from calixpyrrole components illustrates the versatility of pyrrole scaffolds in creating complex molecular architectures. Such systems, stabilized through hydrogen bonding and anion coordination, showcase the potential of pyrrole derivatives in constructing functional molecular capsules with specific binding properties (Ballester, 2011).

Anion Binding Properties

N-confused calix[4]pyrroles exhibit unique anion-binding properties distinct from regular calix[4]pyrroles, driven by a different binding mode. This difference in anion-binding affinities and selectivities illustrates the potential of pyrrole-based compounds in developing selective sensors and binding agents for specific applications (Anzenbacher et al., 2006).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(cyclopropanecarbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-14(11-1-2-11)12-7-13(17-9-12)15(20)18-8-10-3-5-16-6-4-10/h3-7,9,11,17H,1-2,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHDKLYENUANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330817 | |

| Record name | 4-(cyclopropanecarbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478249-76-2 | |

| Record name | 4-(cyclopropanecarbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2535649.png)

![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)

![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)

![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)

![tert-Butyl 3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B2535664.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea](/img/structure/B2535669.png)